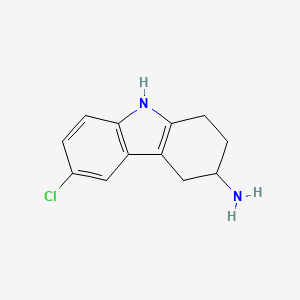

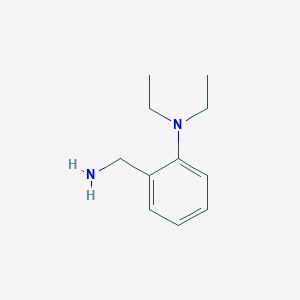

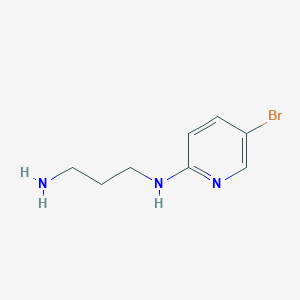

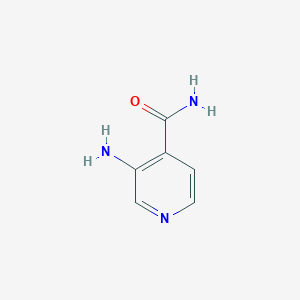

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a compound that has gained attention in recent years due to its potential. It is thought to work by blocking the activity of an enzyme called SirT1, which is involved in controlling the removal of the abnormal huntingtin protein . It can also be used as human papillomaviruses inhibitors .

Molecular Structure Analysis

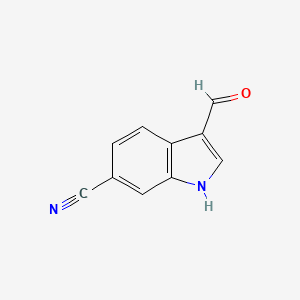

The molecular formula of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine is C12H13ClN2 . The average mass is 220.698 Da and the monoisotopic mass is 220.076721 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 405.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.7±3.0 kJ/mol and the flash point is 198.9±28.7 °C . The index of refraction is 1.683 and the molar refractivity is 63.8±0.3 cm3 .Scientific Research Applications

Asymmetric Synthesis

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine is used in asymmetric synthesis, particularly in producing N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections. This synthesis involves asymmetric reductive amination and has shown high diastereofacial selectivity (Boggs et al., 2007).

Catalysis in Reductive Amination

The compound plays a role in catalysis, particularly in Ir-catalyzed asymmetric direct reductive amination of tetrahydro-1H-carbozol-1-ones. This application demonstrates its use in creating biologically active compounds in the (tetrahydro-1H-carbazol-1-yl)amine series (Lyubimov et al., 2015).

Diastereoselective Reactions

It is utilized in diastereoselective etherification/amination reactions. These reactions are significant for accessing 4-substituted-2,3,4,9-tetrahydro-1H-carbazoles, showing the compound's role in versatile chemical transformations (Abualnaja et al., 2021).

Optical Properties in Organic Electronics

The compound's derivatives, like chiral carbazole-based diaza[6]helicenes, have been studied for their optical properties and potential application in asymmetric synthesis and organic electronics. These studies highlight its role in developing new materials for technological applications (Bucinskas et al., 2015).

Chemoenzymatic Synthesis

In the chemoenzymatic synthesis of pharmaceuticals like ramatroban, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine is used as an intermediate. This synthesis employs lipases and oxidoreductases, showcasing the compound's utility in biocatalysis (Busto et al., 2012).

Fluorescence and Detection Applications

The compound has been utilized in creating fluorescent probes for detecting ions like Al3+, demonstrating its use in analytical chemistry and cell imaging applications (Gao et al., 2019).

Synthesis of Schiff Bases

It is involved in the synthesis of novel Schiff bases, which are important for optical characterizations and potential applications in organic light-emitting diodes (OLEDs) (Çiçek et al., 2018).

Antitumor Activity

Derivatives of this compound have been investigated for their in vitro antitumor activity, indicating its potential in developing new therapeutic drugs against cancer (Murali et al., 2017).

Amination and Amidation Reactions

The compound is key in amination and amidation reactions of various bromine-containing heterocycles, further showcasing its versatility in organic synthesis (Sergeev et al., 2005).

Solution Phase Photophysics

It has been used in studying solution phase photophysics of novel fluorophores, demonstrating its relevance in understanding molecular interactions and photophysical properties (Ghosh et al., 2013).

Safety And Hazards

properties

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1,3,5,8,15H,2,4,6,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODQGEOXSNZRGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432955 |

Source

|

| Record name | 1H-Carbazol-3-amine, 6-chloro-2,3,4,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

CAS RN |

147008-96-6 |

Source

|

| Record name | 1H-Carbazol-3-amine, 6-chloro-2,3,4,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)

![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)